2-(1-adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide
Overview
Description
2-(1-Adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide is a synthetic organic compound characterized by its adamantyl and pyrazolyl functional groups. The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape. The pyrazolyl group, containing a bromine atom, adds to the compound’s reactivity and potential for various chemical transformations. This compound is of interest in medicinal chemistry and materials science due to its structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide typically involves multiple steps:
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Formation of the Adamantyl Acetamide Intermediate
Starting Material: Adamantane
Reaction: Adamantane is first brominated to form 1-bromoadamantane.
Subsequent Step: 1-Bromoadamantane undergoes a nucleophilic substitution with acetamide to form 1-adamantylacetamide.
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Synthesis of the Pyrazolyl Intermediate
Starting Material: 4-Bromo-1H-pyrazole
Reaction: 4-Bromo-1H-pyrazole is reacted with 3-bromopropylamine to form 3-(4-bromo-1H-pyrazol-1-yl)propylamine.
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Coupling Reaction
Reaction: The final step involves coupling 1-adamantylacetamide with 3-(4-bromo-1H-pyrazol-1-yl)propylamine under appropriate conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
- The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
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Oxidation and Reduction
- The compound can undergo oxidation reactions, particularly at the adamantyl group, to form hydroxylated derivatives.
- Reduction reactions can target the pyrazole ring or the acetamide linkage, potentially leading to ring-opened or reduced amide products.
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Coupling Reactions
- The compound can participate in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Hydroxylated adamantyl derivatives.
Reduction Products: Reduced amides or pyrazole derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Catalysis: Potential ligand in catalytic systems, particularly in transition metal-catalyzed reactions.
Biology and Medicine
Pharmacophore: The adamantyl group is known for enhancing the lipophilicity and membrane permeability of drugs, making this compound a potential pharmacophore in drug design.
Antiviral and Antibacterial:
Industry
Materials Science: Used in the synthesis of novel materials with unique properties, such as high thermal stability and rigidity.
Polymer Chemistry: Potential monomer or cross-linking agent in the production of advanced polymers.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide would depend on its specific application. In a biological context, the compound could interact with various molecular targets:
Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, particularly those involved in viral replication or bacterial cell wall synthesis.
Receptor Binding: The adamantyl group could enhance binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
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2-(1-Adamantyl)-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide
- Similar structure but with a chlorine atom instead of bromine.
- Potentially different reactivity and biological activity.
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2-(1-Adamantyl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]acetamide
- Methyl group instead of bromine, leading to different chemical properties.
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2-(1-Adamantyl)-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]acetamide
- Nitro group instead of bromine, which could significantly alter its reactivity and potential applications.
Uniqueness
Bromine Atom: The presence of the bromine atom in 2-(1-adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide makes it particularly suitable for further functionalization through substitution reactions.
Adamantyl Group: Provides rigidity and enhances lipophilicity, making it unique compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(1-adamantyl)-N-[3-(4-bromopyrazol-1-yl)propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O/c19-16-11-21-22(12-16)3-1-2-20-17(23)10-18-7-13-4-14(8-18)6-15(5-13)9-18/h11-15H,1-10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICOZNGULALSGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCCCN4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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